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Compound of Interest

Compound Name: griseolic acid B

Cat. No.: B1204477

A Representative Triterpenoid

Note: Extensive searches for "griseolic acid B" did not yield specific NMR spectroscopic data.
Therefore, this application note utilizes ursolic acid, a structurally related and well-characterized
pentacyclic triterpenoid, as a representative compound to demonstrate the application of NMR
spectroscopy in the structural elucidation and analysis of this class of molecules. The data,
protocols, and diagrams provided herein pertain to ursolic acid.

Introduction

Ursolic acid is a naturally occurring pentacyclic triterpenoid found in a wide variety of plants,
including apples, basil, cranberries, and rosemary. It has garnered significant interest from the
scientific community due to its diverse pharmacological activities, including anti-inflammatory,
antioxidant, and anticancer properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an
indispensable tool for the structural elucidation and purity assessment of natural products like
ursolic acid. This application note provides a detailed summary of the *H and 13C NMR data for
ursolic acid, a comprehensive experimental protocol for its NMR analysis, and diagrams
illustrating its anticancer signaling pathway and the general NMR workflow.

Data Presentation: NMR Spectroscopic Data for
Ursolic Acid
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The following tables summarize the *H and 3C NMR chemical shift data for ursolic acid,
compiled from various sources. Chemical shifts (8) are reported in parts per million (ppm) and
coupling constants (J) are in Hertz (Hz). The solvent used for analysis can influence chemical
shifts, and data from different deuterated solvents are presented for comparison where
available.

Table 1: *H NMR Spectroscopic Data for Ursolic Acid

. . . . Coupling
Chemical Shift Chemical Shift o )
Atom No. . . Multiplicity Constant (J in
(d) in CDClIs (d) in DMSO-ds
Hz)
3 3.20 3.00 dd 10.9,4.9
12 5.24 5.13 t 3.6
18 2.20 2.13 d 11.2
23 0.97 0.90 S -
24 0.77 0.68 S -
25 0.87 0.74 S -
26 0.79 0.73 S -
27 1.08 1.00 S -
29 0.86 0.80 d 6.4
30 0.94 0.84 d 6.8

Table 2: 13C NMR Spectroscopic Data for Ursolic Acid
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Chemical Shift (3) in

Atom No. Chemical Shift (8) in CDCls
DMSO-dse

1 38.7 38,5
2 27.2 26.9
3 79.0 77.0
4 38.8 38.6
5 55.3 55.0
6 18.4 18.2
7 33.1 32.8
8 39.5 39.3
9 47.6 47.0
10 37.0 36.6
11 23.3 23.2
12 125.7 124.7
13 138.3 138.2
14 42.1 41.8
15 28.1 27.7
16 24.2 23.9
17 47.9 47.6
18 52.9 52.6
19 39.1 38.7
20 39.0 38.6
21 30.6 304
22 36.8 36.5
23 28.1 27.9
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24 155 154
25 15.6 16.2
26 16.8 16.7
27 23.6 23.4
28 183.9 178.0
29 17.1 17.0
30 21.2 20.9

Experimental Protocols
Sample Preparation for NMR Spectroscopy

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

» Sample Weighing: Accurately weigh 5-10 mg of purified ursolic acid for *H NMR and 20-50
mg for 13C NMR experiments.

» Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble.
Chloroform-d (CDCIsz) and Dimethyl sulfoxide-de (DMSO-ds) are commonly used for
triterpenoids.

» Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen
deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

o Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean,
dry 5 mm NMR tube. Avoid introducing any solid particles. A small plug of glass wool in the
pipette can be used for filtration if necessary.

¢ Final Volume: Ensure the final solvent height in the NMR tube is approximately 4-5 cm.

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 or 500 MHz NMR
spectrometer. These may need to be optimized based on the specific instrument and sample
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concentration.
e 'H NMR Spectroscopy:
o Spectrometer Frequency: 400 or 500 MHz
o Pulse Program: Standard single-pulse sequence (e.g., 'zg30)
o Spectral Width: 12-16 ppm
o Acquisition Time: 2-4 seconds
o Relaxation Delay: 1-2 seconds
o Number of Scans: 16-64 scans, depending on the sample concentration.
e 13C NMR Spectroscopy:
o Spectrometer Frequency: 100 or 125 MHz
o Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30’)
o Spectral Width: 200-240 ppm
o Acquisition Time: 1-2 seconds
o Relaxation Delay: 2 seconds
o Number of Scans: 1024-4096 scans, as the 13C nucleus is less sensitive.
» 2D NMR Spectroscopy (for complete structural assignment):
o COSY (Correlation Spectroscopy): To identify *H-1H spin-spin coupling networks.

o HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded *H and
13C atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
correlations between *H and 13C atoms, which is crucial for assigning quaternary carbons
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and connecting spin systems.

Data Processing

o Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decay
(FID) to obtain the frequency-domain spectrum.

e Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all
peaks are in the positive absorptive mode.

» Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

o Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its
known chemical shift (e.g., CDCls at 7.26 ppm for *H and 77.16 ppm for *3C; DMSO-ds at
2.50 ppm for *H and 39.52 ppm for 13C).

« Integration: Integrate the peaks in the *H NMR spectrum to determine the relative number of
protons for each signal.

Mandatory Visualizations
Anticancer Signaling Pathway of Ursolic Acid

Ursolic acid has been shown to exert its anticancer effects by modulating multiple signaling
pathways, including the PI3K/Akt and NF-kB pathways, which are critical for cell survival,
proliferation, and inflammation.
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Caption: Ursolic acid's anticancer signaling pathway.
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Experimental Workflow for NMR Spectroscopy

The following diagram illustrates the logical flow of an NMR experiment for a natural product
like ursolic acid.
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Caption: Experimental workflow for NMR spectroscopy.
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 To cite this document: BenchChem. [Application Notes and Protocols for NMR Spectroscopy
of Ursolic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1204477#nmr-spectroscopy-of-griseolic-acid-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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